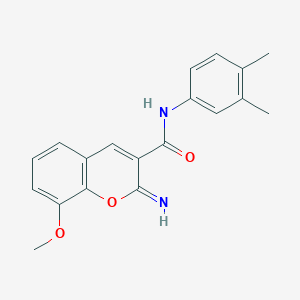
N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reagents: Methanol, sodium methoxide
Conditions: Reflux
Reaction: Methylation of the hydroxyl group on the chromene core
Step 3: Formation of Carboxamide Group
Reagents: 3,4-dimethylaniline, acyl chloride
Conditions: Basic catalyst, room temperature
Reaction: Acylation to form the carboxamide group
Industrial Production Methods
Industrial production of N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to ensure cost-effectiveness and high yield. Continuous flow reactors and automated synthesis systems are often employed to achieve consistent product quality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the methoxy group and the carboxamide group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
-
Step 1: Synthesis of Chromene Core
Reagents: 2-hydroxyacetophenone, benzaldehyde
Conditions: Acidic catalyst, reflux
Reaction: Aldol condensation to form the chromene core
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the chromene core
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature or reflux
Products: Reduced derivatives of the carboxamide group
-
Substitution:
Reagents: Halogenating agents (e.g., bromine, chlorine)
Products: Halogenated derivatives of the chromene core
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product, ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
-
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and protein-ligand interactions.
-
Medicine:
- Explored for its potential therapeutic applications in treating various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry:
- Utilized in the development of new materials with specific properties.
- Employed in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The chromene core and the carboxamide group play crucial roles in its binding affinity and specificity. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
-
N-(3,4-dimethylphenyl)-2-imino-8-hydroxy-2H-chromene-3-carboxamide:
- Similar structure but with a hydroxyl group instead of a methoxy group.
- Different chemical reactivity and biological activity.
-
N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxylate:
- Similar structure but with a carboxylate group instead of a carboxamide group.
- Different solubility and stability properties.
-
N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-sulfonamide:
- Similar structure but with a sulfonamide group instead of a carboxamide group.
- Different pharmacological properties and applications.
Eigenschaften
Molekularformel |
C19H18N2O3 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
N-(3,4-dimethylphenyl)-2-imino-8-methoxychromene-3-carboxamide |
InChI |
InChI=1S/C19H18N2O3/c1-11-7-8-14(9-12(11)2)21-19(22)15-10-13-5-4-6-16(23-3)17(13)24-18(15)20/h4-10,20H,1-3H3,(H,21,22) |
InChI-Schlüssel |
JFOXEQRZLOPUKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B12344372.png)

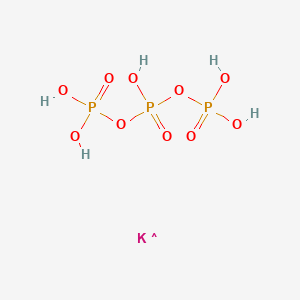
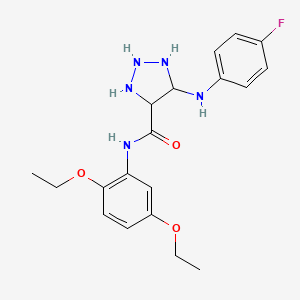
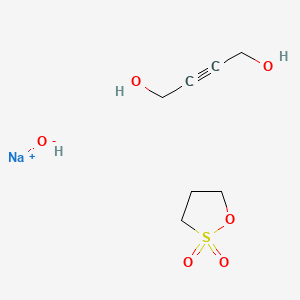
![5-chloro-N-{2-[4-(5-chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B12344398.png)

![[(5-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]amine oxalate](/img/structure/B12344404.png)
![1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methylpyrazolidin-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide](/img/structure/B12344409.png)

![2-Methyl-1-({4'-[(2-methylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine](/img/structure/B12344413.png)
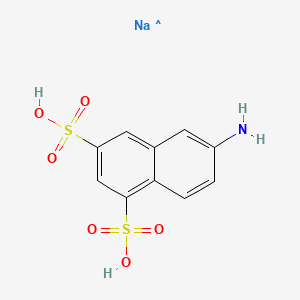
![6-Bromo-3-(7-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one](/img/structure/B12344438.png)
